

Comparative Analysis of Mycobacterial ATP Synthase Inhibitors: Bedaquiline vs. C215

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Compound of Interest

Compound Name: C215

Cat. No.: B1663142

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Disclaimer: Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated "C215" with activity against *Mycobacterium tuberculosis* or as an ATP synthase inhibitor. Therefore, this guide will provide a detailed analysis of the mechanism of action of bedaquiline, a key drug in the treatment of multidrug-resistant tuberculosis, and will serve as a template for comparison should information on C215 become available.

Bedaquiline: A Potent Inhibitor of Mycobacterial Energy Metabolism

Bedaquiline (trade name Sirturo) is a diarylquinoline antibiotic that represents a significant advancement in the fight against tuberculosis.^{[1][2][3]} Its unique mechanism of action targets the energy production machinery of *Mycobacterium tuberculosis*, leading to bactericidal activity against both replicating and dormant bacilli.^{[1][4]}

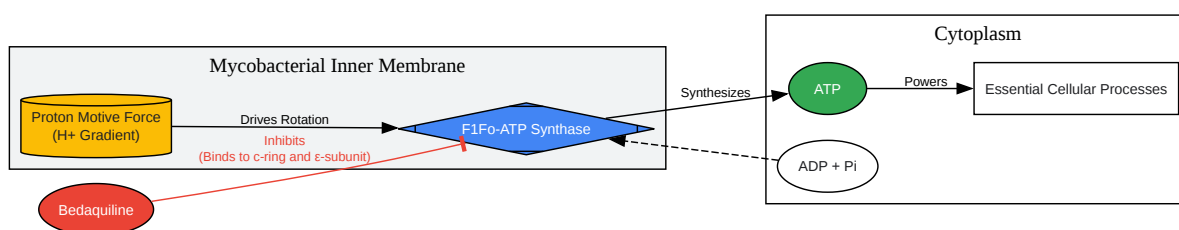
Mechanism of Action

Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme responsible for generating adenosine triphosphate (ATP), the main energy currency of the cell.^{[1][2][3]} By inhibiting this enzyme, bedaquiline effectively shuts down the bacterium's energy supply.^{[1][4]}

The inhibition of ATP synthase by bedaquiline is multifaceted and involves direct binding to two distinct components of the enzyme's Fo domain:

- The c-ring: Bedaquiline binds to the oligomeric c-ring of the ATP synthase. This binding action stalls the rotation of the c-ring, which is essential for the translocation of protons that drives ATP synthesis.[1]
- The ϵ -subunit: A second direct mechanism involves bedaquiline binding to the ϵ -subunit of the ATP synthase. This interaction is thought to disrupt the coupling between the c-ring's rotation and the catalytic activity of the F1 domain, further inhibiting ATP production.[1]

At higher concentrations, bedaquiline can also act as an uncoupler, dissipating the proton motive force across the mycobacterial membrane.[1][5] This uncoupling effect further disrupts cellular energy homeostasis.[5] The depletion of ATP has downstream consequences, affecting various ATP-dependent cellular processes, including nitrogen metabolism.[1]



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Caption: Bedaquiline inhibits the F1Fo-ATP synthase in the mycobacterial inner membrane.

Quantitative Data: Bedaquiline Activity

The following table summarizes key quantitative data related to the in vitro activity of bedaquiline against *Mycobacterium tuberculosis*.

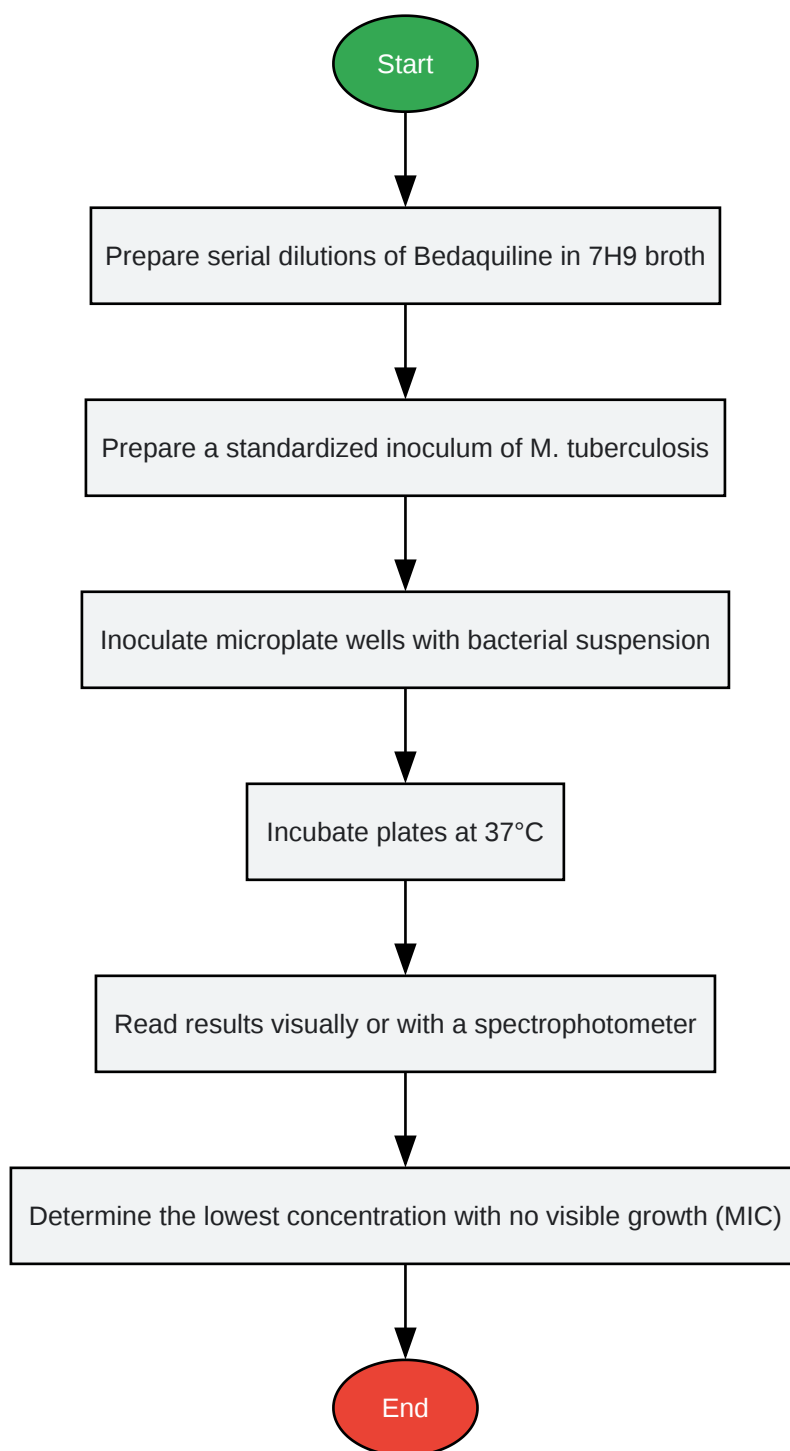
Parameter	Value	Species/Strain	Reference
Minimum Inhibitory Concentration (MIC)	0.03 - 0.12 µg/mL	M. tuberculosis H37Rv	[4]
MIC50	0.03 µg/mL	M. tuberculosis	[4]
MIC90	0.06 µg/mL	M. tuberculosis	[4]
ATP Synthase Inhibition (IC50)	20 - 25 nM	M. phlei	[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of bedaquiline against M. tuberculosis is typically determined using the broth microdilution method.

Workflow for Broth Microdilution MIC Assay:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

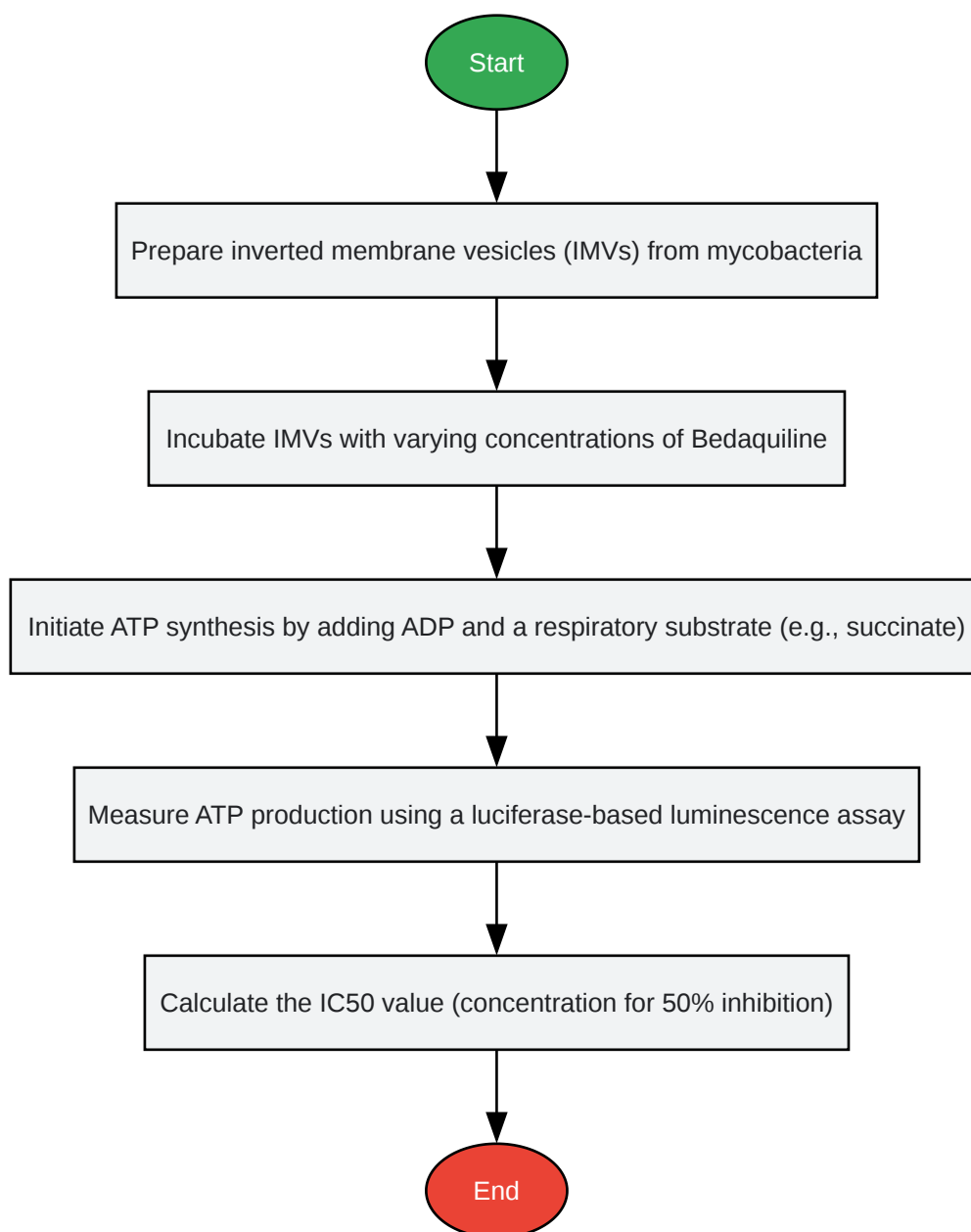
Protocol:

- **Drug Preparation:** A stock solution of bedaquiline is serially diluted in Middlebrook 7H9 broth, typically in a 96-well microplate format.
- **Inoculum Preparation:** A suspension of *M. tuberculosis* is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Inoculation:** The diluted bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are also included.
- **Incubation:** The microplates are incubated at 37°C for 7-14 days.
- **Result Interpretation:** The MIC is determined as the lowest concentration of bedaquiline that completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay

The inhibitory activity of bedaquiline on ATP synthase can be measured using inverted membrane vesicles (IMVs) from a suitable mycobacterial species, such as *Mycobacterium phlei* or *Mycobacterium smegmatis*.^[6]

Workflow for ATP Synthase Inhibition Assay:



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Caption: Workflow for the ATP synthase inhibition assay.

Protocol:

- Preparation of Inverted Membrane Vesicles (IMVs): Mycobacterial cells are lysed, and the cell membrane fragments are isolated and allowed to re-form into IMVs, where the ATP synthase is oriented with its catalytic F1 domain facing the exterior.

- **Assay Reaction:** The IMVs are incubated with different concentrations of bedaquiline.
- **Initiation of ATP Synthesis:** The reaction is initiated by adding a respiratory substrate (e.g., succinate) to generate a proton motive force, along with ADP and inorganic phosphate (Pi).
- **Measurement of ATP Production:** The amount of ATP produced is quantified using a luciferin/luciferase-based assay, which generates a light signal proportional to the ATP concentration.
- **Data Analysis:** The percentage of inhibition is calculated for each bedaquiline concentration, and the IC50 value is determined from the dose-response curve.[\[6\]](#)

Measurement of Cellular Respiration

The effect of bedaquiline on the oxygen consumption rate (OCR) of mycobacteria can be measured using techniques like Seahorse XF analysis or by using an oxygen electrode.

Protocol Outline:

- **Cell Preparation:** M. tuberculosis cultures are grown to mid-log phase and then washed and resuspended in an appropriate assay medium.
- **Assay Setup:** The bacterial suspension is added to the wells of a Seahorse XF plate or to the chamber of an oxygen electrode.
- **Baseline Measurement:** The basal OCR is measured before the addition of any compounds.
- **Compound Injection:** Bedaquiline is injected into the wells/chamber at the desired concentration.
- **OCR Measurement:** The OCR is monitored over time to determine the effect of bedaquiline. Studies have shown that bedaquiline can cause an initial increase in oxygen consumption, consistent with an uncoupling effect.[\[5\]](#)

Conclusion

Bedaquiline's potent and specific inhibition of the mycobacterial ATP synthase has made it an invaluable tool in the treatment of multidrug-resistant tuberculosis. Its complex mechanism,

involving multiple binding sites on the enzyme, underscores the intricate molecular interactions that can be exploited for antibiotic development. The experimental protocols outlined above provide a framework for the continued investigation of bedaquiline and the search for new compounds, such as the yet-to-be-characterized **C215**, that target mycobacterial energy metabolism. Further research is crucial to understand and overcome resistance mechanisms and to develop the next generation of anti-tuberculosis agents.

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